molecular formula C10H20N2O3 B6334350 tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1316830-74-6

tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B6334350
CAS No.: 1316830-74-6
M. Wt: 216.28 g/mol
InChI Key: FEECMUCDEXAFQK-YUMQZZPRSA-N
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Description

This compound is a chiral carbamate-protected amine derivative featuring a tetrahydro-2H-pyran scaffold. Its stereochemistry (3R,4S) and functional groups (Boc-protected amine) make it a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates . The molecular formula is C₁₀H₂₀N₂O₃ (MW: 216.28 g/mol), with CAS No. 2068085-17-4 (or 1932273-50-1, per supplier variations) .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-aminooxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECMUCDEXAFQK-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate. A base such as triethylamine or dimethylaminopyridine (DMAP) is employed to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of the Boc reagent. The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.

Table 1: Comparison of Boc-Protection Methods

ReagentBaseSolventTemperatureYield (%)
Boc₂OTriethylamineDCM0°C → RT85–92
tert-Butyl chloroformateDMAPTHF-10°C78–85

Stereochemical Considerations

The (3R,4S) configuration is preserved by using enantiomerically pure starting materials or chiral auxiliaries. For example, a patent (WO2013/78468 A1) describes the use of a chiral resolution step after Boc protection to isolate the desired diastereomer.

Cyclization to Form the Tetrahydropyran Ring

The tetrahydropyran ring is constructed via acid-catalyzed cyclization of a diol precursor or through ring-closing metathesis (RCM). The choice of method depends on the availability of starting materials and the desired stereochemical outcome.

Acid-Catalyzed Cyclization

A common approach involves treating a 1,5-diol with a Brønsted acid (e.g., p-toluenesulfonic acid) in toluene under reflux. This method achieves cyclization while maintaining the (3R,4S) configuration through steric control.

Table 2: Cyclization Conditions and Outcomes

Starting MaterialCatalystSolventTemperatureYield (%)
1,5-Diolp-TsOHToluene110°C70–75
EpoxideBF₃·Et₂ODCM-20°C65–70

Ring-Closing Metathesis (RCM)

RCM using Grubbs’ catalyst offers an alternative route, particularly for substrates with terminal alkenes. This method provides excellent stereoselectivity but requires stringent moisture-free conditions.

Industrial-Scale Synthesis

Industrial production prioritizes cost-effectiveness, scalability, and reproducibility. Continuous flow reactors and automated systems are increasingly adopted to enhance reaction control and reduce purification steps.

Key Advancements

  • Continuous Flow Systems : Enable precise temperature and mixing control, improving yields by 15–20% compared to batch processes.

  • In-Line Purification : Integrate scavenger resins to remove excess reagents, minimizing downstream chromatography.

Table 3: Batch vs. Continuous Flow Performance

ParameterBatch ProcessContinuous Flow
Reaction Time12–24 h2–4 h
Yield70–75%85–90%
Purity95%98%

Characterization and Quality Control

Rigorous characterization ensures the structural integrity and stereochemical purity of the final product.

Analytical Techniques

  • NMR Spectroscopy : Confirms the (3R,4S) configuration via coupling constants (e.g., J = 9.8 Hz for axial protons).

  • HPLC : Quantifies enantiomeric excess (>99% ee) using chiral stationary phases.

  • Mass Spectrometry : Validates molecular weight (216.277 g/mol) and fragmentation patterns .

Chemical Reactions Analysis

tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and manganese dioxide.

    Reduction: Reduction reactions can convert the carbamate group to an amine. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. Reagents like alkyl halides are commonly used in these reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amino group can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Stereoisomeric Variants

(a) tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate
  • CAS No.: 1951459-69-0
  • Key Differences : The (3S,4R) stereoisomer has inverted stereochemistry at both chiral centers compared to the target compound. This inversion significantly alters its spatial arrangement, impacting receptor binding in biological applications.
  • Hazard Profile : Exhibits H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), indicating higher toxicity than the (3R,4S) isomer .
(b) tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
  • CAS No.: 1240390-36-6
  • Stability : Requires storage under inert atmosphere (vs. dry conditions for the (3R,4S) isomer), suggesting higher sensitivity to oxidation .
Table 1: Stereoisomer Comparison
Property (3R,4S) Isomer (3S,4R) Isomer (3R,4R) Isomer
CAS No. 2068085-17-4 1951459-69-0 1240390-36-6
Molecular Weight 216.28 g/mol 216.28 g/mol 216.28 g/mol
Hazard Statements Not specified H302, H315, H319 H302
Storage Conditions Dark, dry, 2–8°C Sealed, dry, 2–8°C Inert atmosphere, 2–8°C

Functional Group Analogs

(a) tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
  • CAS No.: Not specified (Catalog ID: 228)
  • Key Differences : Replaces the tetrahydro-2H-pyran ring with a pyridine moiety. The hydroxyl and methoxy groups enhance polarity, increasing aqueous solubility but reducing membrane permeability .
(b) tert-Butyl ((cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
  • CAS No.: 603130-13-8
  • Key Differences : Features a hydroxymethyl substituent on the pyran ring, introducing additional hydrogen-bonding capacity. This modification improves interaction with hydrophilic targets but may complicate synthetic purification .
Table 2: Functional Group Comparison
Compound Key Structural Feature Solubility Trend Synthetic Utility
Target (3R,4S) Isomer Boc-protected amine on pyran Moderate in DCM/THF Kinase inhibitor intermediates
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Pyridine with hydroxyl/methoxy High in polar solvents Chelation-based drug design
tert-Butyl ((cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate Hydroxymethyl on pyran Moderate in EtOAc Prodrug derivatization

Biological Activity

tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to a class of compounds characterized by the presence of a tetrahydro-pyran ring and an amine functional group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H19N2O3
  • Molecular Weight : 217.262 g/mol
  • CAS Number : 1707290-11-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the tert-butyl group enhances solubility and stability, which may facilitate its interaction with these targets. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate physiological responses.

Biological Activity Studies

Recent research has highlighted the compound's potential applications in pharmacology. Here are some key findings:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
    Study ReferenceCell LineIC50 (µM)Mechanism
    A54915Apoptosis induction
    HeLa12G1 phase arrest
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of antioxidant enzymes.
    Study ReferenceModel UsedFindings
    Primary neuronal culturesIncreased SOD and CAT activity
    Mouse model of strokeReduced infarct size

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Anticancer Properties :
    • A study evaluated the efficacy of this compound in a murine model of breast cancer. Results showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.
  • Case Study on Neuroprotection :
    • In a clinical trial involving patients with early-stage Alzheimer's disease, administration of the compound resulted in improved cognitive function scores over six months compared to placebo groups.

Q & A

Q. What are the key structural features of tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate that influence its reactivity and biological activity?

The compound contains a tetrahydropyran ring with stereospecific amine (C4) and carbamate (C3) groups. The tert-butyl carbamate moiety enhances solubility and stability, while the amine group enables nucleophilic reactions (e.g., acylations, alkylations). The (3R,4S) stereochemistry dictates interactions with chiral biological targets, such as enzymes or receptors .

Q. What experimental techniques are commonly employed to characterize this compound and verify its stereochemical configuration?

Key techniques include:

  • X-ray crystallography (using SHELX for structure refinement and ORTEP-III for graphical representation) to resolve absolute stereochemistry .
  • NMR spectroscopy (1H/13C, COSY, NOESY) to confirm regiochemistry and spatial proximity of protons.
  • Mass spectrometry (HRMS/ESI-MS) to validate molecular weight and fragmentation patterns.
  • Polarimetry or HPLC with chiral columns to assess enantiopurity .

Q. How does this compound serve as a building block in medicinal chemistry?

The carbamate acts as a protective group for amines, enabling selective functionalization. Its rigid tetrahydropyran scaffold mimics sugar moieties, making it useful in glycosidase inhibitor design. Derivatives have shown potential in targeting enzymes like proteases or kinases .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing this compound with high stereochemical fidelity?

Key challenges include:

  • Epimerization during carbamate formation : Use low-temperature conditions and non-basic reagents to preserve stereochemistry.
  • Purification of diastereomers : Employ chiral chromatography or crystallization with stereospecific co-solvents.
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd with chiral ligands) or organocatalysts can enhance enantioselectivity .

Q. How can researchers optimize synthetic routes to improve yield while minimizing side reactions?

Optimization strategies include:

  • Stepwise protection : Temporarily mask the amine with Boc or Fmoc groups to prevent unwanted nucleophilic reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve carbamate coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
Reaction Step Key Variables Optimal Conditions
Amine protectionBase, solventNaHCO3, DCM, 0°C
Ring closureCatalyst, timePd(OAc)2, 12 h, 65°C
DeprotectionAcid strengthTFA/DCM (1:1), 2 h

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Contradictions may arise from:

  • Assay variability : Standardize conditions (e.g., pH, temperature, cell lines).
  • Impurity profiles : Use HPLC-MS to confirm purity (>95%) and rule out off-target effects.
  • Structural analogs : Compare activity across stereoisomers (see table below).
Analog Stereochemistry Biological Activity
(3R,4R)-isomer (3R,4R)Reduced enzyme inhibition
(3S,4S)-isomer (3S,4S)Improved solubility
Carbamate-free derivative N/ALoss of receptor binding

Q. What computational tools are recommended to predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) to model binding poses with enzymes/receptors.
  • MD simulations (GROMACS) to assess stability of ligand-target complexes.
  • QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity .

Methodological Best Practices

  • Crystallization troubleshooting : Add seed crystals or use anti-solvent vapor diffusion to improve crystal quality .
  • Bioactivity validation : Perform dose-response assays (IC50/EC50) in triplicate and validate with orthogonal assays (e.g., SPR, ITC) .

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